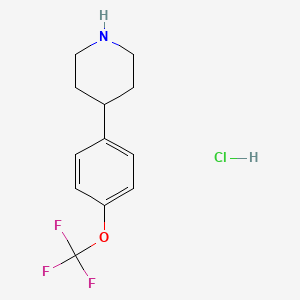

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVUSJGPLOCSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004618-85-2 | |

| Record name | 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. This guide provides a detailed technical overview of two robust and scalable synthetic routes for the preparation of this compound, a key building block in modern drug discovery. The methodologies discussed—a Palladium-Catalyzed Suzuki-Miyaura Coupling and a Grignard Reagent Addition followed by reduction—are critically evaluated, with an emphasis on the underlying chemical principles, experimental causality, and practical considerations for laboratory execution. This document serves as a comprehensive resource, integrating detailed protocols, data analysis, and safety guidelines to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

The synthesis of substituted piperidines is a cornerstone of pharmaceutical research. The trifluoromethoxy (-OCF₃) group, in particular, is an increasingly popular substituent in drug design. It is a powerful lipophilic hydrogen bond acceptor that can significantly modulate a molecule's metabolic stability, pKa, and binding affinity. The target molecule, this compound (CAS No. 1004618-85-2), combines these two valuable motifs.[1][2]

The central challenge in its synthesis is the formation of the C-C bond between the piperidine and phenyl rings. This guide details two distinct and highly effective strategies to achieve this:

-

Route 1: Suzuki-Miyaura Coupling: A modern, powerful palladium-catalyzed cross-coupling reaction that directly connects an N-protected 4-halopiperidine or its boronic ester derivative with a corresponding arylboronic acid or aryl halide.[3] This method is prized for its high functional group tolerance and generally excellent yields.

-

Route 2: Grignard Reaction & Reduction: A classic organometallic approach involving the addition of an aryl Grignard reagent to an N-protected 4-piperidone, followed by dehydration and catalytic hydrogenation to furnish the desired carbon skeleton.[4]

Both routes converge on a common intermediate, N-Boc-4-(4-(trifluoromethoxy)phenyl)piperidine, which is then deprotected to yield the final hydrochloride salt. The choice between these routes may depend on factors such as starting material availability, scalability, and the specific equipment and expertise available in the laboratory.

Route 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[5][6] For this synthesis, we couple (4-(trifluoromethoxy)phenyl)boronic acid with a protected piperidine derivative.

Core Logic:

-

N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: it prevents the basic nitrogen from interfering with the catalyst and it improves the solubility of the piperidine reactant in organic solvents commonly used for the coupling reaction.

-

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[5]

-

Base Activation: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Step A: Synthesis of tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

-

Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-4-iodopiperidine (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:1 mixture of Dioxane and Water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration relative to the halide).

-

Catalyst Addition: Degas the mixture by bubbling argon through the solution for 15-20 minutes. Subsequently, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid or colorless oil.

Workflow and Data Summary

Caption: Synthetic pathway for Route 1 via Suzuki-Miyaura Coupling.

| Parameter | Expected Value | Source |

| Yield (Step A) | 75-90% | Literature precedent for similar couplings |

| Purity (Step A) | >95% (post-chromatography) | Standard for purified intermediates |

| Molecular Formula | C₁₇H₂₂F₃NO₃ | Calculated |

| Molecular Weight | 345.36 g/mol | Calculated |

Route 2: Synthesis via Grignard Reaction and Reduction

Principle and Rationale

This classic route builds the carbon framework using a Grignard reagent, one of the most fundamental tools in C-C bond formation. The subsequent steps transform the initial adduct into the desired saturated piperidine ring.

Core Logic:

-

Grignard Reagent Formation: 1-bromo-4-(trifluoromethoxy)benzene is reacted with magnesium metal to form the highly nucleophilic aryl Grignard reagent. Anhydrous conditions are critical to prevent quenching of the reagent.

-

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 1-Boc-4-piperidone, forming a tertiary alcohol after an acidic workup.

-

Dehydration & Reduction: The tertiary alcohol is unstable and easily eliminated under acidic conditions (often in situ or with a dedicated step) to form a tetrahydropyridine intermediate. This unsaturated ring is then reduced to the fully saturated piperidine via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on Carbon catalyst).[4]

Experimental Protocol: Grignard Reaction & Reduction

Step A: Synthesis of tert-butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

-

Grignard Preparation: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.2 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir for 1-2 hours until the magnesium is consumed.

-

Addition to Piperidone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Reaction & Quench: Allow the reaction to warm to room temperature and stir for 3-4 hours. Cool the mixture back to 0 °C and carefully quench by slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude tertiary alcohol, which is often used directly in the next step without further purification.

Step B: Dehydration and Hydrogenation

-

Dehydration: Dissolve the crude alcohol from Step A in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting alcohol is consumed.

-

Workup (Dehydration): Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Hydrogenation: Dissolve the crude tetrahydropyridine intermediate in methanol or ethanol. Add Palladium on Carbon (10% Pd/C, 5 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 50 psi) for 12-24 hours.[4]

-

Workup (Hydrogenation): Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Purify by flash chromatography if necessary to obtain N-Boc-4-(4-(trifluoromethoxy)phenyl)piperidine.

Workflow and Data Summary

Caption: Synthetic pathway for Route 2 via Grignard Reaction.

| Parameter | Expected Value | Source |

| Yield (Overall) | 40-60% (over 3 steps) | Literature precedent for multi-step synthesis |

| Purity | >95% (post-purification) | Standard for purified intermediates |

| Molecular Formula | C₁₇H₂₂F₃NO₃ | Calculated |

| Molecular Weight | 345.36 g/mol | Calculated |

Final Deprotection and Salt Formation

This final step is identical for the intermediates produced by both Route 1 and Route 2. The Boc group is an acid-labile protecting group, making its removal straightforward.

Experimental Protocol

-

Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of methanol.[7]

-

Acidification: To this solution, add a saturated solution of hydrogen chloride (HCl) in methanol or a 4M solution of HCl in dioxane (5-10 eq).[7]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will typically form.[7]

-

Isolation: Concentrate the solvent under reduced pressure. Wash the resulting solid residue with diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.[7]

-

Drying: Collect the white solid by filtration and dry under vacuum to yield the final product, this compound.

Characterization of Final Product

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₅ClF₃NO |

| Molecular Weight | 281.70 g/mol [1][7] |

| ¹H NMR | Consistent with the structure, showing aromatic protons, piperidine CH protons, and a broad NH₂⁺ signal. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 246.1 (for the free base)[7] |

| Purity (HPLC) | >98% |

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Organohalides & Boronic Acids: May be irritating to the skin, eyes, and respiratory tract. Handle with care.[8]

-

Palladium Catalysts: Can be toxic and are heavy metals. Avoid inhalation of dust.

-

Grignard Reagents: Highly reactive and pyrophoric upon contact with air and water. Must be handled under strictly anhydrous and inert conditions.

-

Hydrogen Gas: Extremely flammable. Hydrogenation should be performed with appropriate safety measures and equipment to prevent leaks and ignition.

-

Hydrochloric Acid: Highly corrosive. Handle with extreme care.[8]

Consult the Safety Data Sheet (SDS) for each specific reagent before use.[8][9]

Conclusion

This guide has presented two distinct, reliable, and well-documented strategies for the synthesis of this compound.

-

The Suzuki-Miyaura Coupling route is generally higher yielding, more tolerant of various functional groups, and involves milder conditions, making it an excellent choice for modern synthetic labs.

-

The Grignard reaction route is a more classical approach that avoids the use of expensive palladium catalysts but requires more stringent anhydrous conditions and involves multiple steps, which may lower the overall yield.

The selection of the optimal route will depend on project-specific constraints including cost, scale, and available resources. Both pathways ultimately provide access to a valuable chemical building block for the advancement of pharmaceutical research and development.

References

- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]

-

PubChemLite. 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride. [Link]

-

PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

YouTube. Reductive Amination | Synthesis of Amines. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

-

PubChem. 4-(4-(Trifluoromethyl)phenyl)piperidine. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

sds-manager.com. 4-(Trifluoromethyl)piperidine SDS. [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

organic-reaction.com. Reductive Amination - Common Conditions. [Link]

-

orgsyn.org. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Diva-Portal.org. Suzuki reactions in novel liquids. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. diva-portal.org [diva-portal.org]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | 1004618-85-2 [chemicalbook.com]

- 8. angenechemical.com [angenechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will explore its core chemical and physical properties, detail a validated synthetic protocol, and outline a comprehensive analytical workflow for characterization. Furthermore, this document contextualizes the strategic importance of the phenylpiperidine scaffold, enhanced by the trifluoromethoxy moiety, in the design of advanced therapeutics, including neurological agents and protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their discovery programs.

Introduction: The Strategic Value of Fluorinated Phenylpiperidines

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals, earning it the status of a "privileged structure" in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide array of biological receptors. When combined with a phenyl group, the resulting 4-phenylpiperidine framework serves as a cornerstone for numerous centrally active agents.[3]

The strategic incorporation of fluorine has revolutionized drug design. The trifluoromethoxy (-OCF3) group, in particular, is a powerful tool for fine-tuning molecular properties.[4] It is highly electronegative and metabolically robust, often blocking common sites of oxidative metabolism (e.g., para-hydroxylation on a phenyl ring). Its lipophilic nature can enhance membrane permeability and oral bioavailability, critical parameters in drug development.[4] Consequently, this compound emerges not merely as a chemical entity, but as a highly valuable starting material engineered for the synthesis of next-generation therapeutics.[5][6]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1004618-85-2 | [5][7] |

| Molecular Formula | C₁₂H₁₅ClF₃NO | [5][8][9] |

| Molecular Weight | 281.70 g/mol | [8][9] |

| Appearance | White solid | [7] |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl | [5] |

| InChI Key | XLVUSJGPLOCSCC-UHFFFAOYSA-N | [5] |

| Purity | ≥97-98% (Typical) | [6][8] |

| Boiling Point | 270.3 ± 40.0 °C (Predicted, free base) | [10][11] |

| Density | 1.184 ± 0.06 g/cm³ (Predicted, free base) | [10][11] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [8] |

| Calculated logP | 3.474 | [8] |

The calculated LogP of 3.474 indicates significant lipophilicity, a direct consequence of the trifluoromethoxy group, which can be advantageous for crossing cellular membranes and the blood-brain barrier.[8] The hydrochloride salt form confers improved solubility in polar protic solvents, such as water and methanol, compared to its free base, simplifying its use in aqueous reaction media and for formulation studies.

Synthesis and Purification

The most common and efficient synthesis of the title compound involves the deprotection of a Boc-protected precursor. This strategy is widely used in medicinal chemistry due to the reliability and stability of the tert-butyloxycarbonyl (Boc) protecting group and the straightforward, high-yield conditions for its removal.

Synthetic Pathway: Acid-Mediated Boc Deprotection

The causality behind this experimental choice is clear: the Boc group is exceptionally labile under strong acidic conditions while being robust to a wide range of other reagents. A solution of hydrogen chloride (HCl) in a polar solvent like methanol provides an anhydrous, acidic environment that rapidly cleaves the carbamate to liberate the secondary amine, which is then protonated in situ to form the stable hydrochloride salt.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Page loading... [wap.guidechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound | 1004618-85-2 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound – Biotuva Life Sciences [biotuva.com]

- 10. 4-(4-(Trifluoromethoxy)phenyl)piperidine | 180160-91-2 [amp.chemicalbook.com]

- 11. 4-(4-(Trifluoromethoxy)phenyl)piperidine CAS#: 180160-91-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is a synthetic compound featuring a piperidine ring substituted with a 4-(trifluoromethoxy)phenyl group.[1][2][3] The hydrochloride salt form enhances its aqueous solubility, making it suitable for a range of pharmacological studies.[4] While the precise mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, its structural motifs, particularly the piperidine core, are common in a vast number of neuropharmacologically active agents.[5][6][7] This guide will, therefore, explore the most probable mechanisms of action for this compound based on established knowledge of pharmacologically similar compounds. We will delve into two primary putative targets: Sigma Receptors and G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels .

This document will provide a detailed exploration of these potential mechanisms, supported by in-depth experimental protocols that can be employed to validate these hypotheses. The causality behind experimental choices will be explained to provide a robust framework for investigation.

Part 1: Putative Mechanism of Action - Sigma Receptor Modulation

Sigma receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2).[8][9] They are implicated in a variety of neurological conditions, including psychiatric and movement disorders, amnesia, and depression.[8] Many piperidine-containing compounds have been identified as high-affinity ligands for sigma receptors.[9][10] Therefore, it is a strong hypothesis that this compound may exert its effects through interaction with one or both of these receptor subtypes.

Sigma-1 Receptor (σ1R) Interaction

The σ1 receptor is a molecular chaperone that modulates a variety of signaling pathways, including calcium signaling and the activity of other receptors like the NMDA receptor.[11][12] Ligands can act as agonists or antagonists, leading to distinct downstream effects.

Experimental Workflow for Sigma-1 Receptor Binding Affinity Determination

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. This compound | 1004618-85-2 [chemicalbook.com]

- 4. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Sigma Receptors [sigmaaldrich.com]

- 9. Sigma receptor - Wikipedia [en.wikipedia.org]

- 10. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

This technical guide provides a comprehensive overview of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (CAS Number: 1004618-85-2), a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's chemical properties, a detailed synthesis protocol, a robust analytical characterization workflow, and its potential applications in medicinal chemistry, all grounded in authoritative scientific principles.

Introduction: The Strategic Importance of a Privileged Scaffold

This compound stands as a compelling molecular entity, embodying the strategic fusion of two key pharmacophores: the piperidine ring and the trifluoromethoxyphenyl group. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse functional groups.[1][2] The introduction of a trifluoromethoxy (-OCF3) group onto the phenyl ring is a deliberate design choice in modern medicinal chemistry. This group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, which can lead to improved potency and a more desirable pharmacokinetic profile.[2][3]

This guide will illuminate the synthesis, characterization, and potential utility of this compound, providing both the theoretical underpinnings and practical methodologies essential for its effective application in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1004618-85-2 | [4][5] |

| Molecular Formula | C12H15ClF3NO | [5] |

| Molecular Weight | 281.70 g/mol | [1][5] |

| Appearance | White solid | [4] |

| SMILES | FC(F)(F)OC1=CC=C(C2CCNCC2)C=C1.Cl | [1][5] |

| InChI Key | XLVUSJGPLOCSCC-UHFFFAOYSA-N | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the deprotection of its N-Boc protected precursor. This method is favored for its high yield and the purity of the final product.

Rationale for the Synthetic Approach

The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a cornerstone of this synthetic strategy. The Boc group is stable under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions, making it an ideal choice for this transformation. The choice of a saturated solution of hydrogen chloride in methanol provides the acidic environment necessary for deprotection while also facilitating the in-situ formation of the hydrochloride salt, which often aids in purification through precipitation.

Step-by-Step Experimental Protocol

Reaction Scheme:

A schematic of the synthesis.

Materials:

-

tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

-

Methanol (MeOH)

-

Saturated solution of hydrogen chloride (HCl) in methanol

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate (1.0 equivalent) in methanol.[4]

-

To this solution, add a saturated solution of HCl in methanol (a sufficient volume to ensure complete deprotection).[4]

-

Stir the reaction mixture at room temperature for approximately 3 hours.[4]

-

Monitor the reaction for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.[4]

-

Wash the resulting residue with diethyl ether to yield the final product as a white solid.[4]

This protocol has been reported to produce a quantitative yield of the desired product.[4]

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound. The following is a recommended multi-technique approach.

A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethoxyphenyl ring, as well as the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

-

¹⁹F NMR: Given the presence of the trifluoromethyl group, fluorine-19 NMR can be a valuable tool for confirming the presence and electronic environment of this moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing crucial confirmation of its identity.

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for this compound. In the positive ion mode, the expected mass-to-charge ratio ([M+H]⁺) for the free base (C12H14F3NO) would be approximately 246.1 m/z.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the compound. A reversed-phase HPLC method is generally suitable for molecules of this type.

Exemplary HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 2) and an organic solvent (e.g., acetonitrile).[6]

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 239 nm).[6]

-

Internal Standard: An internal standard, such as phenacetin, can be used for quantitative analysis.[6]

This method allows for the separation of the main compound from any impurities or starting materials, enabling accurate purity determination.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, its structural motifs suggest significant potential as a building block in medicinal chemistry. The applications of closely related analogs provide valuable insights into its potential therapeutic utility.

Modulation of Cytochrome P450 Enzymes

A structurally similar compound, 4-(4-(trifluoromethoxy)phenoxy)piperidine hydrochloride, has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[7] These enzymes play a critical role in the metabolism of a wide range of drugs. Compounds that modulate CYP450 activity are valuable tools in drug metabolism and pharmacokinetic studies and can be developed as agents to manage drug-drug interactions.

Potential mechanism of action via CYP450 inhibition.

Neuropharmacology and CNS-Active Agents

The piperidine scaffold is a well-established feature in many centrally acting drugs.[2] Analogs of the title compound have shown promise in modulating neurotransmitter systems. This suggests that derivatives of this compound could be explored for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

For more detailed information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in contemporary drug discovery. Its synthesis is straightforward and high-yielding, and its structure can be rigorously confirmed through a standard suite of analytical techniques. While its specific biological activity is still an area of active investigation, the known properties of its structural components and closely related analogs suggest promising avenues for its application in modulating drug metabolism and in the development of novel neuropharmacological agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

-

PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

Chem Sci Trans. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2021, March 15). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

- Google Patents. Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

-

Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Link]

-

PubMed Central. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

MOLBASE. 1-[4-(trifluoromethyl)phenyl]piperidine,hydrochloride|10338-63-3. [Link]

-

Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

ResearchGate. Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. [Link]

-

PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

PubChem. 3-(4-(5-Chloro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[4][7][9]triazolo[4,3-a]pyridine-6-carbonitrile. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1004618-85-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (TFMPH), a compound of significant interest in medicinal chemistry. As a substituted phenylpiperidine, its structural motifs are prevalent in a wide array of pharmacologically active agents. The incorporation of a trifluoromethoxy group imparts unique properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement. This document is designed to be a foundational resource for researchers, offering insights into its synthesis, analytical characterization, and the critical role of its constituent functional groups in drug design. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a framework for its characterization based on established principles and methodologies for analogous compounds.

Introduction: The Significance of Substituted Phenylpiperidines in Drug Discovery

The phenylpiperidine scaffold is a cornerstone in modern pharmacology, forming the structural basis for a multitude of therapeutic agents. The strategic substitution on both the phenyl and piperidine rings allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The subject of this guide, this compound, is a prime example of a molecule designed with these principles in mind.

The hydrochloride salt form is commonly employed for pharmaceutical development candidates to enhance solubility and stability. The core structure, a 4-substituted phenylpiperidine, is a well-established pharmacophore. The key feature of this molecule, however, is the trifluoromethoxy (-OCF₃) group. This functional group is increasingly utilized in medicinal chemistry to optimize drug candidates due to its strong electron-withdrawing nature and high lipophilicity, which can lead to improved metabolic stability and membrane permeability.

Molecular Structure and Chemical Identity

A thorough understanding of the physicochemical properties of this compound begins with its fundamental chemical identity.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | TFMPH | [1] |

| CAS Number | 1004618-85-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅ClF₃NO | [1][2] |

| Molecular Weight | 281.7 g/mol | [1][2] |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl | [1] |

| InChI Key | XLVUSJGPLOCSCC-UHFFFAOYSA-N | [1] |

Structural Diagram:

Caption: General synthetic workflow for this compound.

Experimental Protocol:

-

The starting material, tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate (1.73 g, 5 mmol), is dissolved in methanol (15 mL). [2]2. A saturated solution of hydrochloric acid in methanol (15 mL) is added to the solution. [2]3. The reaction mixture is stirred at room temperature for 3 hours. [2]4. Upon completion of the reaction, the solvent is removed by distillation under reduced pressure. [2]5. The resulting residue is washed with ether to yield this compound as a white solid (1.4 g, 100% yield). [2]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. While specific experimental data for this compound is limited in the public domain, the following sections outline the key parameters and the established methodologies for their determination.

Table of Predicted Physicochemical Properties:

| Property | Predicted Value | Method of Determination |

| Boiling Point | 270.3 ± 40.0 °C | Computational Prediction |

| Density | 1.184 ± 0.06 g/cm³ | Computational Prediction |

| pKa | 9.62 ± 0.10 | Computational Prediction |

Melting Point

The melting point is a crucial indicator of purity and polymorphic form. For a crystalline solid like a hydrochloride salt, a sharp melting range is expected.

Experimental Protocol for Melting Point Determination:

A calibrated capillary melting point apparatus should be used. A small amount of the finely powdered, dry sample is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Solubility

The solubility of a drug substance is a key factor influencing its absorption and bioavailability. As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its free base form.

Experimental Protocol for Equilibrium Solubility Determination:

-

An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol).

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a piperidine derivative, the pKa of the basic nitrogen is critical for understanding its behavior in physiological environments.

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

A known concentration of this compound is dissolved in a suitable solvent (typically water or a co-solvent system if aqueous solubility is limited).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the piperidine carbons, and the carbon of the trifluoromethoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretching of the secondary amine salt in the piperidine ring.

-

C-H stretching of the aromatic and aliphatic groups.

-

C=C stretching of the aromatic ring.

-

C-O stretching of the ether linkage.

-

C-F stretching of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and confirm the elemental composition. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 246.1. [2]

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Workflow for HPLC Method Development and Validation:

Sources

biological activity of trifluoromethoxy-substituted phenylpiperidines

An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Phenylpiperidines

Executive Summary

The phenylpiperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the basis of potent analgesics like fentanyl.[1][2] The strategic incorporation of fluorine-containing functional groups is a key medicinal chemistry tactic to enhance the drug-like properties of lead compounds. This guide focuses on the trifluoromethoxy (-OCF₃) substituent, a group increasingly utilized to optimize the pharmacological profile of phenylpiperidine-based agents. We will explore the profound impact of the -OCF₃ group on physicochemical properties, metabolic stability, and target engagement. This document provides a detailed examination of the synthesis, structure-activity relationships (SAR), and biological evaluation of trifluoromethoxy-substituted phenylpiperidines, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect key experimental protocols and signaling pathways to provide a comprehensive technical resource grounded in scientific integrity.

Introduction: The Phenylpiperidine Scaffold and the Strategic Role of the Trifluoromethoxy Group

The Phenylpiperidine Core: A Privileged Scaffold for CNS Targets

Phenylpiperidines are a class of compounds featuring a phenyl group attached to a piperidine ring.[2] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the CNS. The historical significance of this scaffold began with the synthesis of meperidine and was cemented by the development of fentanyl, a synthetic opioid roughly 80-100 times more potent than morphine.[1][2] The primary mechanism for the analgesic effects of many phenylpiperidines is agonism at the mu-opioid receptor (MOR), which modulates pain perception pathways.[2]

The Trifluoromethoxy Substituent: Physicochemical Properties and Advantages in Drug Design

The trifluoromethoxy (-OCF₃) group is often considered a "super-halogen" or "pseudo-halogen" due to its unique electronic and steric properties.[3] Its incorporation into a molecular scaffold like phenylpiperidine is a deliberate strategy to confer several advantages:

-

Increased Lipophilicity: The -OCF₃ group is significantly more lipophilic (Hansch parameter π ≈ +1.04) than a methoxy group (π ≈ -0.02) or even a trifluoromethyl group (π ≈ +0.88).[3] This property can enhance a molecule's ability to cross cellular membranes, including the critical blood-brain barrier (BBB), which is essential for CNS-acting drugs.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 (CYP450) enzymes, a common metabolic pathway for methoxy-containing compounds.[4] This increased stability can lead to a longer biological half-life and improved bioavailability.

-

Modulation of Receptor Interactions: The strong electron-withdrawing nature of the -OCF₃ group alters the electronic distribution of the phenyl ring, which can fine-tune the binding affinity and functional activity of the molecule at its target receptor. It can also influence the conformation of the molecule, potentially favoring a more active binding pose.

Medicinal Chemistry & Synthesis Strategies

Rationale for Trifluoromethoxylation of Phenylpiperidines

The decision to introduce an -OCF₃ group is driven by the need to overcome specific pharmacological hurdles. For a phenylpiperidine-based opioid, the goals might be to:

-

Enhance CNS Penetration: To improve analgesic potency by achieving higher target site concentrations.

-

Reduce Metabolic Clearance: To prolong the duration of action and potentially reduce dosing frequency.

-

Fine-Tune Receptor Selectivity: To alter the affinity profile for mu (μ), delta (δ), and kappa (κ) opioid receptors to create a more desirable therapeutic window and reduce side effects.[6][7]

-

Explore Novel Target Interactions: To move beyond opioid receptors and investigate activity at other CNS targets, such as neurokinin (NK) receptors, where fluorinated groups are also found.[8]

Key Synthetic Routes

The synthesis of trifluoromethyl ethers can be challenging. Direct nucleophilic trifluoromethoxylation is difficult due to the instability of the OCF₃⁻ anion. However, several reliable methods have been developed. A common approach involves the preparation of a key intermediate, such as 4-[4-(trifluoromethoxy)phenoxyl]piperidine, which can then be further derivatized.[9][10] More advanced methods include oxidative desulfurization-fluorination of dithiocarbonates.[3][11]

A generalized workflow for synthesizing a target compound is illustrated below. The causality behind this multi-step process is clear: it begins with commercially available and relatively simple starting materials, builds the core trifluoromethoxy-phenyl structure, attaches the piperidine ring, and then performs final modifications (e.g., N-alkylation) to arrive at the final, pharmacologically active molecule.

Workflow Diagram: General Synthesis of a Trifluoromethoxy-Phenylpiperidine

Caption: A generalized synthetic workflow for N-substituted phenylpiperidines.

Pharmacological Profile: Targeting CNS Receptors

Primary Target Engagement: Opioid Receptors

The phenylpiperidine scaffold has a high intrinsic affinity for opioid receptors. The introduction of a trifluoromethoxy group on the phenyl ring directly influences the interaction with the receptor binding pocket.

Structure-Activity Relationships (SAR):

-

Position of Substitution: The position of the -OCF₃ group (ortho, meta, or para) on the phenyl ring is critical. For many CNS receptors, the para position is favored as it extends into a specific hydrophobic sub-pocket of the receptor.

-

N-Substituent: The group attached to the piperidine nitrogen is a primary determinant of functional activity (agonist, partial agonist, or antagonist). For instance, bulky N-substituents can extend into hydrophobic pockets within the MOR, enhancing agonist activity.[12][13] The combination of an optimal N-substituent with the -OCF₃ group can lead to highly potent and selective ligands.

-

Stereochemistry: The stereochemistry at positions 3 and 4 of the piperidine ring can dramatically affect binding affinity and efficacy.

The table below presents hypothetical but representative data for a series of compounds, illustrating the impact of these structural modifications.

| Compound ID | Phenyl Substitution | N-Substituent | MOR Ki (nM) | MOR EC₅₀ (nM) (G-Protein) | KOR Ki (nM) |

| 1 | 4-OCH₃ | -CH₃ | 15.2 | 25.8 | 250.5 |

| 2 | 4-OCF₃ | -CH₃ | 5.8 | 9.1 | 310.2 |

| 3 | 4-OCF₃ | -CH₂CH₂Ph | 0.9 | 1.5 | 155.6 |

| 4 | 3-OCF₃ | -CH₂CH₂Ph | 12.4 | 22.7 | 198.4 |

Analysis:

-

Comparing Compound 1 (methoxy) and Compound 2 (trifluoromethoxy) shows that the -OCF₃ group improves MOR affinity and potency, likely due to enhanced lipophilicity and favorable electronic interactions.

-

Comparing Compound 2 and Compound 3 demonstrates the synergistic effect of adding a bulky, hydrophobic N-phenethyl group, which dramatically increases MOR affinity and potency.[12]

-

Comparing Compound 3 (para-OCF₃) and Compound 4 (meta-OCF₃) highlights the importance of substituent position, with the para-substituted analog being significantly more potent.

Signaling Pathway Diagram: Mu-Opioid Receptor (MOR) Downstream Signaling

Opioid analgesia is primarily mediated through the G-protein signaling pathway, while many adverse effects (e.g., respiratory depression, tolerance) have been linked to the β-arrestin pathway.[14] Compounds that preferentially activate the G-protein pathway are known as "biased agonists" and are a major goal of modern opioid research. The trifluoromethoxy group can influence this bias by altering the conformation of the receptor upon binding.

Caption: MOR signaling cascade showing the divergent G-protein and β-arrestin pathways.

Key Experimental Protocols for Biological Evaluation

The characterization of a novel trifluoromethoxy-substituted phenylpiperidine requires a cascade of validated assays. The protocols described here are foundational and provide a self-validating system: binding confirms target interaction, functional assays confirm the nature of that interaction, and in vivo tests confirm therapeutic potential.

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., MOR). Causality: This is the first step to confirm that the compound physically interacts with the intended target. A high affinity (low Ki) is often a prerequisite for potent biological activity.

Methodology:

-

Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

-

Radioligand: Select a high-affinity radiolabeled ligand, such as [³H]-DAMGO.

-

Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of [³H]-DAMGO (~1 nM) and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in assay buffer.

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone).

-

-

Equilibration: Incubate for 60-90 minutes at room temperature.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash filters 3-4 times with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay for G-Protein Pathway Activation ([³⁵S]GTPγS)

Objective: To measure the ability of a compound to activate G-protein signaling downstream of receptor binding. Causality: This assay directly measures the functional consequence of binding, distinguishing agonists from antagonists. The potency (EC₅₀) and efficacy (Emax) values quantify the compound's functional power.

Methodology:

-

Preparation: Use the same hMOR-expressing cell membranes as in the binding assay.

-

Reaction Mixture: Prepare an assay buffer containing GDP (to keep G-proteins in an inactive state) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Incubate membranes with varying concentrations of the test compound for 15 minutes at 30°C to allow for receptor binding.

-

Initiation: Add [³⁵S]GTPγS to the mixture to initiate the G-protein activation and binding exchange. Incubate for an additional 60 minutes at 30°C.

-

Controls:

-

Basal Activity: No agonist.

-

Maximal Stimulation: A saturating concentration of a full agonist (e.g., DAMGO).

-

-

Termination & Harvesting: Terminate the reaction and harvest as described in the binding assay.

-

Analysis: Quantify the amount of bound [³⁵S]GTPγS. Plot the stimulation (as a percentage over basal) against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ and Emax values.

Workflow Diagram: Drug Discovery Cascade

The logical flow from initial concept to a potential drug candidate follows a structured, multi-stage process designed to eliminate weak candidates early and invest resources in the most promising ones.

Caption: A typical drug discovery cascade for a novel phenylpiperidine analgesic.

Future Perspectives & Conclusion

The strategic application of the trifluoromethoxy group to the phenylpiperidine scaffold represents a powerful approach in modern CNS drug design. The unique properties of the -OCF₃ group—enhanced metabolic stability, increased lipophilicity for BBB penetration, and the ability to fine-tune receptor interactions—provide medicinal chemists with a valuable tool to overcome common drug development challenges.[4]

Future research will likely focus on leveraging these properties to develop highly selective and biased agonists for opioid receptors, aiming to separate the desired analgesic effects from dose-limiting side effects.[14] Furthermore, the versatility of the trifluoromethoxy-phenylpiperidine scaffold may be applied to other CNS targets implicated in depression, anxiety, and neurodegenerative disorders. The principles and protocols outlined in this guide provide a robust framework for the continued exploration and optimization of this promising chemical class.

References

-

Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician URL: [Link]

-

Title: Source: Molecular Imaging and Contrast Agent Database (MICAD) - NCBI URL: [Link]

-

Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: PubMed URL: [Link]

-

Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry - PMC URL: [Link]

-

Title: Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide Source: ResearchGate URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

-

Title: Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform Source: PubMed URL: [Link]

- Title: Preparation method for 4-[4-(trifluoromethoxy)

-

Title: Chemical tools for the opioids Source: PubMed Central (PMC) URL: [Link]

-

Title: Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands Source: PubMed URL: [Link]

-

Title: Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands Source: ResearchGate URL: [Link]

-

Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 Source: PubMed Central (PMC) URL: [Link]

-

Title: Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists Source: University of North Carolina at Chapel Hill URL: [Link]

-

Title: CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). Source: ResearchGate URL: [Link]

-

Title: Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor Source: PubMed URL: [Link]

-

Title: Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists Source: SpringerLink URL: [Link]

-

Title: Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins Source: MDPI URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects Source: PubMed URL: [Link]

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scholarly Article or Book Chapter | Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists | ID: vd66w9064 | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [2-[18F]Fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzyl]([2S,3S]2-phenyl-piperidin-3-yl)-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 12. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride: An Analysis of Available Data and Future Research Directions

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide addresses the topic of the in vitro effects of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. A comprehensive search of the current scientific literature and publicly available data has been conducted to ascertain the pharmacological profile of this specific compound. The investigation reveals a significant gap in the existing knowledge base, with no published studies detailing its in vitro biological activity. While information regarding its synthesis is available, data on its mechanism of action, receptor binding affinities, and functional effects in cellular assays are conspicuously absent. This guide, therefore, serves to summarize the current state of knowledge, highlight the dearth of experimental data, and propose a strategic path forward for the in vitro characterization of this compound based on the known pharmacology of structurally related molecules.

Introduction: The Phenylpiperidine Scaffold in Drug Discovery

The 4-phenylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This structural motif is particularly prominent in the development of centrally acting agents, including opioid analgesics and modulators of monoamine transporters.[1][2] The substitution pattern on both the phenyl ring and the piperidine nitrogen plays a crucial role in determining the pharmacological activity and selectivity of these compounds. The introduction of a trifluoromethoxy (-OCF3) group at the 4-position of the phenyl ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

The hydrochloride salt form of 4-(4-(Trifluoromethoxy)phenyl)piperidine enhances its aqueous solubility, making it amenable to in vitro biological screening.[3] Despite the clear rationale for its synthesis and potential biological interest, dedicated studies on the in vitro effects of this specific molecule have not been reported in the accessible scientific literature.

Current State of Knowledge: A Void in the Data

A thorough and systematic search of prominent scientific databases and chemical information repositories has yielded no specific data on the in vitro effects of this compound. While chemical suppliers list the compound and provide basic information such as its chemical formula (C12H15ClF3NO) and methods for its synthesis, there is a complete absence of published reports on its biological activity.[4][5]

This lack of information prevents a detailed discussion of its mechanism of action, target engagement, or potential therapeutic applications based on direct experimental evidence.

In Silico and Analog-Based Postulations for Future Investigation

In the absence of direct experimental data, we can extrapolate potential biological targets and activities for this compound based on the known pharmacology of structurally similar compounds. These postulations should be viewed as hypotheses to guide future experimental work, not as established facts.

Potential Interaction with Monoamine Transporters

The 4-phenylpiperidine core is a common feature in ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7][8] The nature of the substituents on the phenyl ring and the piperidine nitrogen dictates the affinity and selectivity for these transporters.

-

Dopamine Transporter (DAT): Many 4-phenylpiperidine derivatives exhibit high affinity for DAT.[6][7][9][10] The trifluoromethoxy substituent could influence binding to the DAT active site.[11]

-

Serotonin Transporter (SERT): Similarly, SERT is a plausible target.[12][13][14] The specific substitution pattern would determine its potential as a SERT inhibitor or substrate.

Proposed Experimental Workflow: A primary screening of this compound should involve competitive radioligand binding assays against DAT, SERT, and NET to determine its binding affinity (Ki). Subsequent functional assays, such as neurotransmitter uptake inhibition assays in synaptosomes or cell lines expressing the transporters, would be crucial to determine its potency (IC50) and efficacy (agonist, antagonist, or substrate-like activity).

Caption: Proposed workflow for evaluating monoamine transporter activity.

Potential Activity at Sigma Receptors

Sigma receptors, particularly the sigma-1 (σ1) subtype, are another prominent target for phenylpiperidine-containing ligands.[15][16] These receptors are involved in a wide range of cellular functions and are implicated in various neurological and psychiatric disorders.

Proposed Experimental Workflow: The affinity of this compound for sigma-1 and sigma-2 receptors should be determined using radioligand binding assays.[16] Functional assays for sigma-1 receptors are more complex, but methods to assess agonist or antagonist properties, such as modulation of ion channel function or cellular signaling pathways, could be employed.[17]

Caption: Workflow for investigating sigma receptor interactions.

Detailed Methodologies for Proposed In Vitro Assays

To facilitate the future investigation of this compound, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Test compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either vehicle, non-specific binding inhibitor, or the test compound at various concentrations.

-

Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, serotonin, or norepinephrine into synaptosomes.

Materials:

-

Freshly prepared synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, frontal cortex for norepinephrine) of rodents.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

-

Test compound solutions.

-

Uptake buffer (e.g., Krebs-Ringer buffer).

-

Inhibitors for non-specific uptake (e.g., for dopamine uptake, inhibitors of SERT and NET).

Procedure:

-

Pre-incubate the synaptosomal preparations with various concentrations of the test compound or vehicle.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value by analyzing the concentration-response curve for the inhibition of neurotransmitter uptake.

Conclusion and Future Directions

The compound this compound represents a chemical entity with potential for biological activity, given its structural relationship to known pharmacologically active molecules. However, the current lack of any published in vitro data makes it impossible to define its pharmacological profile. The immediate and necessary next step is the systematic in vitro characterization of this compound.

We strongly recommend a tiered screening approach, beginning with binding assays for high-probability targets such as monoamine transporters and sigma receptors. Positive hits in these initial screens should be followed by functional assays to elucidate the nature of the interaction (e.g., agonist, antagonist, inhibitor). A broader secondary screening against a panel of common CNS receptors and enzymes would also be valuable to assess its selectivity. The data generated from these studies will be pivotal in determining whether this compound holds promise for further drug development efforts.

References

Note: As no direct scientific literature on the in vitro effects of the topic compound was found, the reference list is based on literature concerning structurally related compounds and general pharmacological principles.

-

Lutfullah, G., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesia and Pain Medicine, 7(2), e42127. [Link]

-

Wikipedia. (2023). 2C (psychedelics). [Link]

-

Davies, H. M., et al. (1998). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 41(22), 4289-4302. [Link]

-

Zou, L., et al. (2021). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. Acta Pharmaceutica Sinica B, 11(10), 3144-3161. [Link]

-